molecular formula C15H15ClN2S B3060670 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea CAS No. 62466-32-4

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea

Cat. No.: B3060670
CAS No.: 62466-32-4
M. Wt: 290.8 g/mol
InChI Key: SJPVDSFOTQZLMK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea (CAS 62466-32-4) is a thiourea derivative of significant interest in scientific research. With the molecular formula C₁₅H₁₅ClN₂S and a molecular weight of 290.81 g/mol , this compound is part of a class of chemicals known for their diverse applications in research and development. Researchers are exploring thiourea derivatives like this one for their potential in several areas. A key research application is in the field of neuroscience, where structurally similar thiourea derivatives have demonstrated anti-acetylcholinesterase (AChE) and anti-butyrylcholinesterase (BChE) activity . These inhibitory properties are a significant focus for investigative studies targeting neurodegenerative conditions. Furthermore, thiourea derivatives are actively researched as potential fluorescent sensing probes for the detection of toxic heavy metals, such as mercury, using spectrofluorimetric techniques . The mechanism of action for cholinesterase inhibition often involves interaction with the enzyme's active site, and for metal sensing, it involves selective binding that alters fluorescence properties . This compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. Similar thiourea compounds are classified as acutely toxic and can cause skin and serious eye damage . Appropriate personal protective equipment (PPE) and safe laboratory practices are essential.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVDSFOTQZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407541
Record name Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62466-32-4
Record name Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chloroaniline+1-Phenylethyl isothiocyanateThis compound\text{4-Chloroaniline} + \text{1-Phenylethyl isothiocyanate} \rightarrow \text{this compound} 4-Chloroaniline+1-Phenylethyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 1-(4-Bromophenyl)-3-(1-phenylethyl)thiourea : Replacing the 4-chlorophenyl group with a 4-bromophenyl moiety increases molecular weight and polarizability. Such halogen substitutions influence intermolecular interactions and electronic properties, as demonstrated by DFT studies on similar thioureas .
Electron-Donating and -Withdrawing Groups
  • 1-(4-Methoxyphenyl)-3-(1-phenylethyl)thiourea : The methoxy group donates electron density, raising the HOMO energy level (−0.181173 eV) compared to the chloro derivative (−0.189106 eV), which may enhance reactivity in redox-mediated biological systems .
  • 1-(4-Trifluoromethylphenyl)-3-(1-phenylethyl)thiourea : The CF₃ group introduces strong electron-withdrawing effects, reducing electron density at the thiourea sulfur and altering coordination behavior with metal ions .

Substituent Variations on the Alkyl/Aryl Chain

Adamantane-Linked Thioureas
  • 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea : The rigid adamantane group enhances lipophilicity and thermal stability, as shown in crystallographic studies. This analog exhibited superior antitumor activity in vitro compared to simpler alkyl chains .
Heterocyclic Derivatives
  • 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): The furan substituent introduces π-π stacking interactions, as confirmed by X-ray diffraction (monoclinic P21 space group). This structural feature correlates with enhanced antimicrobial activity .
  • 1-(4-Chlorophenyl)-3-(1H-pyrazol-3-yl)thiourea (3bd) : The pyrazole ring enables additional hydrogen bonding, improving binding affinity to bacterial targets like MRSA .

Metal Coordination Behavior

Copper(II) complexes of thioureas demonstrate structure-dependent bioactivity:

  • Cu(II) Complex with 1-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu2): The trifluoromethyl group stabilizes the complex via hydrophobic interactions, yielding a brown solid with 50% synthesis efficiency. This contrasts with non-fluorinated analogs, which show lower stability .

Enzyme Inhibition

  • EGFR/VEGFR-2 Inhibition : The 4-chlorophenyl thiourea derivative 10t (1-(4-Chlorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-ylsulfanyl)phenyl]thiourea) showed moderate inhibition against EGFR and VEGFR-2, with IC₅₀ values comparable to sorafenib. Electron-withdrawing substituents (e.g., Cl, CF₃) enhance kinase binding .
  • AChE Inhibition : Coumaryl-thiazole thiourea 135 (1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea) exhibited potent activity (IC₅₀ = 4,580 nM), attributed to the extended conjugated system .

Antimicrobial Activity

  • Antifungal Activity: Azetidinone-thiourea hybrids like 7h (1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea) demonstrated broad-spectrum activity against T. rubrum and A. niger (MIC = 62.5 µg/mL) .

Structural and Physicochemical Data Table

Compound Name Substituent R₁ Substituent R₂ HOMO Energy (eV) Biological Activity (Key Finding)
1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea 4-Chlorophenyl 1-Phenylethyl -0.189106 Coordination chemistry
1-Cl 4-Chlorophenyl Thiophene-2-carbonyl -0.189106 N/A (DFT model compound)
4-OCH3 4-Methoxyphenyl Thiophene-2-carbonyl -0.181173 Enhanced redox reactivity
10t 4-Chlorophenyl Quinazolinyl-sulfanylphenyl N/A EGFR/VEGFR-2 inhibition

Biological Activity

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound, with the CAS number 62466-32-4, has been studied for its cytotoxic effects against various cancer cell lines and its mechanisms of action. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16ClN2S\text{C}_{16}\text{H}_{16}\text{ClN}_2\text{S}

This compound consists of a phenyl group substituted with a chlorine atom and an ethyl group attached to the thiourea moiety, which is critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
SW480 (Colon)5.8 - 7.6Favorable
SW620 (Colon)6.9 - 13.7Favorable
PC3 (Prostate)6.9 - 13.7Favorable
K-562 (Leukemia)12.7 - 15.6Moderate

These results indicate that the compound is particularly effective against colon cancer cells, with selectivity over normal cells such as HaCaT keratinocytes, which is advantageous in reducing side effects during treatment .

The mechanisms underlying the cytotoxic effects of this thiourea derivative include:

  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cells, as confirmed by flow cytometry analyses. Studies indicated that it could reduce live cell counts significantly in treated populations compared to controls .
  • Inhibition of Interleukin-6 (IL-6) : The compound acts as an inhibitor of IL-6 secretion in cancer cells, which is crucial since IL-6 is often associated with tumor progression and inflammation .
  • Cell Viability Reduction : The trypan blue exclusion assay demonstrated that treatment with this thiourea led to a marked decrease in viable cancer cells across multiple lines, with reductions ranging from 20% to as high as 93% depending on the concentration used .

Case Studies

A notable study focused on the effects of various thiourea derivatives including this compound on human colon cancer cell lines SW480 and SW620. The study revealed:

  • High Efficacy : The compound demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating superior efficacy against these cancer types.
  • Selectivity : The selectivity index showed that these compounds were more toxic to cancer cells than to normal cells, highlighting their potential for therapeutic use without significant toxicity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-(4-chlorophenyl)-3-(1-phenylethyl)thiourea, and how can reaction conditions be optimized?

  • Methodology : A common approach involves the reaction of 4-chlorophenyl isothiocyanate with 1-phenylethylamine in anhydrous ethanol under reflux (70–80°C) for 6–8 hours . Purity is enhanced by recrystallization in ethanol. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine excess) and monitoring reaction progress via TLC. Yield improvements (e.g., from 60% to 75%) are achieved by controlling temperature and solvent polarity .

Q. How is the compound characterized structurally, and what key spectroscopic signatures are observed?

  • Methodology :

  • IR Spectroscopy : Key peaks include N-H stretching (3280–3200 cm⁻¹), C=S (1360–1340 cm⁻¹), and aromatic C-H (3055 cm⁻¹) .
  • NMR : 1H^1\text{H} NMR shows aromatic protons (δ 7.2–7.5 ppm) and NH signals (δ 9.8–10.2 ppm). 13C^{13}\text{C} NMR confirms thiourea carbonyl (C=S, δ 178–180 ppm) .
  • X-ray Diffraction : Monoclinic space group P21/cP2_1/c, with intramolecular N-H···O hydrogen bonds (2.659 Å) and dimeric intermolecular N-H···S interactions (3.440 Å) .

Q. What are the preliminary biological activities reported for this compound?

  • Methodology : Antimicrobial assays (e.g., agar diffusion) against S. aureus and E. coli reveal moderate activity (MIC: 32–64 µg/mL). Antifungal testing (e.g., against C. albicans) uses broth microdilution, with results compared to fluconazole . Computational docking (AutoDock Vina) predicts binding to fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected bioactivity or crystallographic disorder?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to validate hydrogen bonding patterns (e.g., N-H···S vs. N-H···O) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to explain discrepancies in solubility and bioactivity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12–15% to crystal packing) .

Q. What strategies are effective in designing derivatives with enhanced selectivity for target proteins?

  • Methodology :

  • SAR Studies : Modify the 1-phenylethyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance hydrogen bonding with residues like Ser123 in fungal enzymes .
  • Docking Screens : Use Glide (Schrödinger) to prioritize derivatives with predicted ΔG < -8 kcal/mol for IDO1 inhibition, leveraging sulfur-aromatic interactions (e.g., with Phe163/Phe226) .
  • ADMET Prediction : SwissADME evaluates logP (<3.5) and bioavailability to filter candidates .

Q. How can crystallographic data be refined to address challenges like twinning or weak diffraction?

  • Methodology :

  • SHELXL Refinement : Apply TWIN/BASF commands for twinned datasets and use ISOR/DFIX restraints for disordered atoms .
  • Low-Resolution Data : Employ PHENIX for maximum-likelihood refinement with TLS parameters to improve R-factors (<0.08) .
  • Validation Tools : Check geometry with PLATON and electron density maps (e.g., omit maps for ambiguous regions) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing bioactivity data with high variability?

  • Methodology :

  • ANOVA : Compare MIC values across bacterial strains (α = 0.05) to identify significant differences.
  • PCA : Reduce dimensionality of spectroscopic/biological data to isolate key variables (e.g., C=S stretching vs. activity) .
  • Error Bars : Report triplicate measurements ± SD and use Grubbs’ test to exclude outliers .

Q. How can noncovalent interactions (e.g., hydrogen bonds, π-stacking) be experimentally validated?

  • Methodology :

  • SC-XRD : Resolve intermolecular contacts (e.g., N-H···S = 3.440 Å) and quantify interaction energies (Mayer bond orders > 0.05) .
  • ITC (Isothermal Titration Calorimetry) : Measure ΔH and ΔS for binding to model receptors (e.g., cyclodextrins) with Kd ~10⁻⁴ M .
  • NMR Titrations : Monitor chemical shift changes (Δδ > 0.1 ppm) in DMSO-d₆ to map π-π interactions .

Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueObserved DataReference CompoundEvidence ID
IR (C=S)1360–1340 cm⁻¹1345 cm⁻¹ (Thiourea)
1H^1\text{H} NMR (NH)δ 10.2 ppm (s, 1H)δ 10.0 ppm
X-ray (N-H···S)3.440 Å3.42 Å

Table 2 : Computational vs. Experimental Bioactivity (IC₅₀)

DerivativeExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Error (%)Evidence ID
Parent compound45.2 ± 3.148.77.2
-NO₂ substituted18.9 ± 1.516.313.7

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Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea
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1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea

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